

How does Sephadex G-25 work for desalting protein samples?

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Compound of Interest

Compound Name: Sephadex G 25

Cat. No.: B1231703

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A Technical Guide to Protein Desalting with Sephadex G-25

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the principles and practices of using Sephadex G-25 for the desalting of protein samples, a critical step in many biochemical and drug development workflows. We will explore the core mechanism of size-exclusion chromatography, provide detailed experimental protocols, and present key quantitative data in a clear, comparative format.

Core Principle: Size-Exclusion Chromatography

Sephadex G-25 is a gel filtration medium composed of cross-linked dextran beads.^{[1][2]} The desalting process relies on the principle of size-exclusion chromatography (SEC), also known as gel filtration.^{[1][3]} The porous nature of the Sephadex G-25 beads is central to this technique.

When a protein sample containing salts is passed through a column packed with Sephadex G-25, molecules are separated based on their size.^[1]

- **Large Molecules (Proteins):** Proteins with a molecular weight greater than the exclusion limit of the gel (approximately 5,000 Da for globular proteins) cannot enter the pores of the beads.

[1][3] Consequently, they are excluded from the stationary phase and travel through the column in the void volume (the space between the beads), eluting first.

- **Small Molecules (Salts):** Smaller molecules, such as salts and other low-molecular-weight contaminants, can freely enter the pores of the Sephadex G-25 beads.[1] This means they have a much larger accessible volume to traverse, which significantly retards their movement through the column. They elute much later than the protein.

This differential elution path allows for the effective separation of the protein from the salt, achieving desalting and buffer exchange in a single step.[3]

Caption: Mechanism of size-exclusion chromatography for desalting.

Quantitative Data for Sephadex G-25

The properties of Sephadex G-25 can vary based on the particle size, which influences the resolution and flow rate of the separation. The choice of grade depends on the specific application, balancing the need for high resolution with the practicalities of processing time and sample volume.

Property	Sephadex G-25 Superfine	Sephadex G-25 Fine	Sephadex G-25 Medium	Sephadex G-25 Coarse
Fractionation Range (Globular Proteins)	1,000 - 5,000 Da[1][3]	1,000 - 5,000 Da[1][4]	1,000 - 5,000 Da[4][5]	1,000 - 5,000 Da
Fractionation Range (Dextrans)	100 - 5,000 Da[1]	100 - 5,000 Da[1][4]	100 - 5,000 Da[4][5]	Not specified
Exclusion Limit (Globular Proteins)	~5,000 Da[1][3]	~5,000 Da[1]	~5,000 Da[6]	~5,000 Da
Dry Bead Diameter	20 - 50 μm [7]	20 - 80 μm [1][4][7]	50 - 150 μm [4][5][7]	100 - 300 μm [7]
Bed Volume	4 - 6 mL/g dry powder[7][8]	4 - 6 mL/g dry powder[1][7]	4 - 6 mL/g dry powder[7]	4 - 6 mL/g dry powder[7]
Recommended Applications	High-resolution lab work, small sample volumes[4][9]	Routine laboratory work, small-scale preparative separations[1][3]	Process scale, high flow rates, low operating pressures[3][4]	Large-scale industrial applications[3][9]

Experimental Protocols

The following protocols provide detailed methodologies for desalting protein samples using Sephadex G-25 in different formats.

Gravity Flow Column (Lab-Scale)

This protocol is suitable for desalting larger sample volumes in a laboratory setting where a chromatography system is not available.

Materials:

- Sephadex G-25 (appropriate grade)

- Chromatography column
- Equilibration buffer (the desired final buffer for the protein)
- Beaker and glass rod for slurry preparation
- Stand and clamps

Methodology:

- Resin Swelling:
 - Weigh out the required amount of dry Sephadex G-25 powder. A general guideline is 1 gram of dry powder swells to a bed volume of 4-6 mL.[\[7\]](#)
 - Add the powder to a beaker containing an excess of equilibration buffer.
 - Allow the resin to swell for at least 3 hours at room temperature or for 1 hour in a 90°C water bath to accelerate the process.[\[5\]](#)[\[10\]](#) Do not use a magnetic stirrer as it can damage the beads.[\[5\]](#)[\[10\]](#)
 - After swelling, decant the supernatant containing any fine particles.
- Column Packing:
 - Mount the column vertically on a stand.
 - Gently pour the swollen Sephadex slurry into the column in a single, continuous motion to avoid introducing air bubbles.
 - Open the column outlet and allow the buffer to drain, which will cause the resin to pack under gravity.
 - Maintain a constant head of buffer above the packing bed to ensure even packing.
 - Once the bed has settled to a constant height, close the outlet. The column should not be allowed to run dry.

- Equilibration:
 - Wash the packed column with at least 2-3 column volumes of the equilibration buffer to ensure the entire column is saturated with the desired buffer.
- Sample Application:
 - Allow the buffer above the resin bed to drain until it is level with the top of the bed.
 - Carefully apply the protein sample to the top of the resin bed. The recommended sample volume is typically 15-25% of the total bed volume for optimal desalting.[\[10\]](#)
- Elution and Fraction Collection:
 - Once the sample has entered the resin bed, add equilibration buffer to the top of the column.
 - Begin collecting fractions immediately. The desalted protein will elute in the void volume, typically starting at around one-third of the column's total volume.
 - Monitor the protein elution using a UV spectrophotometer at 280 nm or by performing a protein assay on the collected fractions.

Spin Column (Micro-Scale)

This protocol is ideal for rapid desalting of small sample volumes (typically 20-180 μ L).[\[11\]](#)[\[12\]](#)

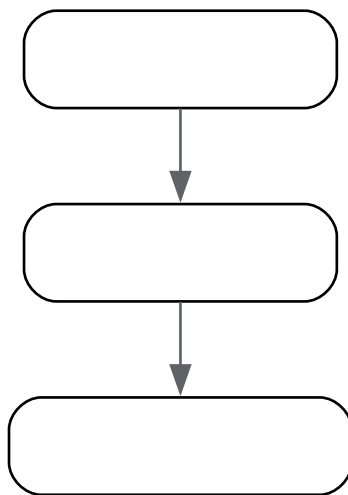
Materials:

- Pre-packed Sephadex G-25 spin column
- Microcentrifuge
- Collection tubes (1.5 mL and 2 mL)
- Equilibration buffer

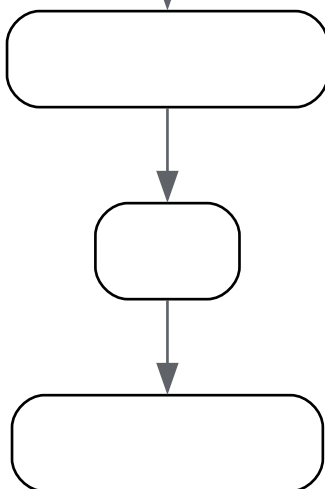
Methodology:

- Column Preparation:
 - Resuspend the resin in the spin column by vortexing briefly.[\[12\]](#)
 - Remove the bottom cap and place the column in a 2 mL collection tube.
 - Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[\[11\]](#) Discard the flow-through.
- Equilibration:
 - Place the column back into the collection tube.
 - Add 300-400 μ L of equilibration buffer to the top of the resin bed.[\[11\]](#)[\[12\]](#)
 - Centrifuge at 1,000 x g for 1-2 minutes.[\[11\]](#)[\[12\]](#) Discard the flow-through.
 - Repeat the equilibration step at least 3-4 times to ensure complete buffer exchange.[\[12\]](#)
- Sample Application and Elution:
 - Transfer the spin column to a clean 1.5 mL microcentrifuge tube for sample collection.[\[11\]](#)
 - Carefully apply the sample (20-100 μ L) to the center of the packed resin bed.[\[11\]](#)
 - Centrifuge at 1,000 x g for 3 minutes to elute the desalted protein sample.[\[11\]](#)
 - The purified, desalted sample is recovered in the microcentrifuge tube. The volume will be approximately the same as the applied sample volume.[\[11\]](#)

Column Preparation



Separation



Analysis

Protein Detection
(e.g., UV 280nm)

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